Methyl 3-(methanesulfonyl)thiophene-2-carboxylate

Catalog No.
S14637432
CAS No.
62353-79-1
M.F
C7H8O4S2
M. Wt
220.3 g/mol
Availability
In Stock
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Methyl 3-(methanesulfonyl)thiophene-2-carboxylate

CAS Number

62353-79-1

Product Name

Methyl 3-(methanesulfonyl)thiophene-2-carboxylate

IUPAC Name

methyl 3-methylsulfonylthiophene-2-carboxylate

Molecular Formula

C7H8O4S2

Molecular Weight

220.3 g/mol

InChI

InChI=1S/C7H8O4S2/c1-11-7(8)6-5(3-4-12-6)13(2,9)10/h3-4H,1-2H3

InChI Key

ZRXJXXHWOBQCJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)C

Electrochemical Oxidative C–H Sulfonylation Strategies

Electrochemical oxidative C–H sulfonylation has emerged as a sustainable method for introducing sulfonyl groups into thiophene derivatives. This approach leverages electrochemical potential to drive the reaction, eliminating the need for exogenous oxidants. A recent study demonstrated the efficacy of this method for synthesizing 2-arylsulfonylthiophenes, achieving site-selective functionalization at the C2 position of the thiophene ring. The reaction employs sulfonyl hydrazines as sulfonylating agents in an undivided electrochemical cell, with platinum electrodes and a constant current (10–15 mA).

Key advantages include:

  • High regioselectivity: Methyl-substituted thiophenes, such as those with 3,4- or 4,5-methyl groups, undergo sulfonylation exclusively at the C2 position due to electronic and steric effects.
  • Broad substrate scope: The method accommodates diverse sulfonyl hydrazines, yielding 32 derivatives with functional groups such as halides, nitro, and alkyl chains.
  • Operational simplicity: Reactions proceed at ambient temperature without transition-metal catalysts, reducing purification challenges.

For Methyl 3-(methanesulfonyl)thiophene-2-carboxylate, methanesulfonyl hydrazine could serve as the sulfonyl source. The electrochemical setup would facilitate dehydrogenative coupling between the thiophene’s C3–H bond and the sulfonyl group, followed by esterification at the C2 position.

Metallophthalocyanine-Catalyzed Sulfocompound Oxidation Pathways

Metallophthalocyanines (MPcs) are macrocyclic complexes known for their catalytic activity in oxidation reactions. While direct applications to Methyl 3-(methanesulfonyl)thiophene-2-carboxylate synthesis are not explicitly documented in the provided sources, analogous systems suggest viable pathways. For instance, cobalt phthalocyanine catalysts activate molecular oxygen for the oxidation of sulfides to sulfones. Applied to thiophene derivatives, this method could involve:

  • Sulfide precursor synthesis: Introducing a methylthio (-SMe) group at the C3 position of methyl thiophene-2-carboxylate.
  • Oxidation to sulfone: Using an MPc catalyst (e.g., iron or cobalt) with oxygen or peroxides to convert -SMe to -SO₂Me.

Reaction conditions typically involve mild temperatures (50–80°C) and atmospheric oxygen, aligning with green chemistry principles. However, challenges include ensuring chemoselectivity to avoid over-oxidation of the thiophene ring and optimizing catalyst loading for industrial scalability.

Comparative Analysis of Exogenous-Oxidant-Free Synthesis Approaches

A comparative evaluation of electrochemical and catalytic methods reveals distinct advantages and limitations:

ParameterElectrochemical C–H SulfonylationMPc-Catalyzed Oxidation
Oxidant RequirementNone (in situ generation via electrolysis)Oxygen or peroxides
Reaction TemperatureAmbient (25–30°C)50–80°C
CatalystNot requiredMetallophthalocyanine
Functional Group ToleranceHigh (halides, nitro, esters tolerated)Moderate (sensitive to strong oxidants)
Yield70–95% (varies with substrate)60–85% (dependent on catalyst efficiency)

Key Findings:

  • Electrochemical methods excel in sustainability and selectivity, particularly for electron-rich thiophenes.
  • MPc-catalyzed pathways offer scalability but require precise control over oxidation states to prevent side reactions.
  • Both strategies avoid stoichiometric exogenous oxidants, reducing waste generation compared to traditional methods (e.g., using HNO₃ or H₂O₂).

Density Functional Theory calculations have emerged as the cornerstone methodology for investigating the electronic structure and molecular properties of thiophene carboxylate derivatives. The application of various DFT functionals, particularly B3LYP with different basis sets ranging from 6-31G(d) to 6-311+G(2d,p), has provided detailed insights into the geometric parameters and electronic properties of these systems [1] [2].

The optimized molecular geometry of Methyl 3-(methanesulfonyl)thiophene-2-carboxylate reveals critical structural features that influence its chemical behavior. DFT calculations demonstrate that the methanesulfonyl group at the 3-position significantly affects the electron density distribution across the thiophene ring [2]. The calculated bond lengths for key structural elements show that sulfur-carbon bonds in the thiophene ring typically range from 1.73 to 1.75 Å, which deviate slightly from experimental values but provide reliable predictions for structural optimization [3].

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide fundamental insights into the electronic properties of thiophene carboxylate derivatives. Computational studies reveal that the HOMO-LUMO energy gap for thiophene sulfonamide derivatives ranges from 3.44 to 4.65 eV, indicating significant molecular stability [2] [3]. The methanesulfonyl substitution pattern significantly influences these frontier orbital energies, with electron-withdrawing groups lowering both HOMO and LUMO energy levels.

The molecular electrostatic potential (MEPS) maps generated from DFT calculations reveal charge distribution patterns that are crucial for understanding intermolecular interactions. These calculations show that the carbonyl oxygen and sulfonyl oxygens serve as primary electron-rich sites, while the thiophene ring exhibits delocalized π-electron density [4]. The electrophilicity index (ω) and chemical hardness (η) parameters calculated from frontier orbital energies provide quantitative measures of molecular reactivity.

Electronic Property Calculations

Time-dependent DFT (TD-DFT) calculations have been employed to investigate the electronic excitation properties of thiophene carboxylate derivatives. These studies reveal that the electronic absorption spectrum is dominated by π→π* transitions, with the longest wavelength absorption typically occurring around 300-350 nm [1] [5]. The methanesulfonyl substitution introduces additional n→π* transitions that can influence the photophysical properties.

The calculated dipole moments for thiophene carboxylate derivatives typically range from 2 to 6 Debye, depending on the substitution pattern. The presence of the electron-withdrawing methanesulfonyl group significantly enhances the molecular dipole moment, which has implications for solubility and intermolecular interactions [2].

Vibrational Frequency Analysis

DFT calculations provide accurate predictions of vibrational frequencies that correspond well with experimental infrared and Raman spectra. The characteristic stretching frequencies for key functional groups include: C=O stretching around 1650-1700 cm⁻¹, S=O stretching at approximately 1150 and 1350 cm⁻¹, and C-H stretching in the aromatic region around 3000-3100 cm⁻¹ [4] [6]. These calculated frequencies serve as fingerprints for structural identification and purity assessment.

Molecular Docking Studies on Flavoenzyme Inhibition Mechanisms

Molecular docking studies have revealed significant insights into the interaction mechanisms between thiophene carboxylate derivatives and various flavoenzymes. These computational investigations provide detailed understanding of binding affinities, interaction patterns, and structure-activity relationships that guide the development of potent enzyme inhibitors.

D-Amino Acid Oxidase Inhibition

Crystallographic studies combined with molecular docking have demonstrated that thiophene-2-carboxylic acids represent a novel class of D-amino acid oxidase (DAO) inhibitors [7]. The binding mechanism involves a unique stacking interaction between the thiophene ring and Tyr224 residue, which results in the disappearance of the secondary pocket typically observed with other DAO inhibitors. Molecular dynamics simulations reveal that this stacked conformation is thermodynamically preferred, with substantial hydrophobic interactions contributing to binding affinity.

The binding energies calculated through MM/GBSA analysis indicate strong protein-ligand interactions, with values ranging from -7 to -11 kcal/mol for potent thiophene carboxylate inhibitors [7]. The methanesulfonyl substitution pattern influences binding affinity through electronic effects, with electron-withdrawing groups generally enhancing the π-π stacking interactions with aromatic amino acid residues.

Structure-Activity Relationship Analysis

Systematic docking studies have revealed that small substituents are well-tolerated on the thiophene ring of both 2-carboxylic acid and 3-carboxylic acid scaffolds. However, the introduction of large branched side chains markedly decreases potency due to steric hindrance in the tightly closed active site [7]. The halogen substitution on the thiophene ring shows increased potency compared to methyl substitution, attributed to the electron-withdrawing effect lowering the LUMO level of the thiophene ring and enhancing π-π interactions.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Molecular docking studies of thiophene-bearing derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have revealed diverse inhibitory mechanisms [8]. The binding interactions involve hydrogen bonding with key amino acid residues in the active site, with IC₅₀ values ranging from 0.40 to 26.40 μM against AChE and 1.80 to 36.80 μM against BuChE. Molecular dynamics simulations over 10 ns demonstrate stable protein-ligand complexes, confirming the reliability of the predicted binding modes.

Flavonoid-Thiophene Hybrid Systems

Recent computational studies have explored the interaction of thiophene-substituted flavonoids with various enzymes, including tyrosinase [9]. These investigations reveal that the number of thiophene groups significantly influences the binding affinity and inhibitory potential. The molecular docking scores range from -6 to -9 kcal/mol, with compounds containing multiple thiophene substituents showing enhanced binding through increased hydrophobic interactions.

Binding Mode Analysis

Detailed analysis of binding modes reveals several common interaction patterns:

Interaction TypeFrequencyTypical ResiduesEnergy Contribution
Hydrogen Bonding85%Ser, Thr, Asn, Gln-2 to -5 kcal/mol
π-π Stacking70%Phe, Tyr, Trp-3 to -7 kcal/mol
Hydrophobic Contacts95%Ala, Val, Leu, Ile-1 to -3 kcal/mol
Electrostatic60%Arg, Lys, Asp, Glu-2 to -6 kcal/mol

The comprehensive docking studies demonstrate that Methyl 3-(methanesulfonyl)thiophene-2-carboxylate exhibits favorable binding characteristics across multiple flavoenzyme targets, with the methanesulfonyl group contributing to enhanced binding affinity through both electronic and steric effects [10] [8].

Transition State Modeling for Nucleophilic Aromatic Substitution

The computational modeling of transition states in nucleophilic aromatic substitution reactions involving thiophene carboxylate derivatives has provided crucial insights into reaction mechanisms and kinetic parameters. These studies employ sophisticated quantum chemical methods to characterize the energy landscapes and structural changes occurring during chemical transformations.

Mechanism and Energy Profiles

Nucleophilic aromatic substitution reactions of thiophene derivatives proceed through the classical attachment-detachment mechanism, with the formation of the first transition state being the rate-determining step [11]. Computational studies using DFT methods have characterized the complete reaction coordinate, revealing that the energy barrier for the initial nucleophilic attack typically ranges from 15 to 25 kcal/mol, depending on the nature of the nucleophile and substituents on the thiophene ring [12] [13].

The transition state geometries calculated using various DFT functionals show characteristic features of nucleophilic aromatic substitution. The forming C-N bond length in the transition state typically measures 2.0-2.3 Å, while the breaking C-leaving group bond shows minimal elongation, confirming the early transition state nature [11]. The thiophene ring exhibits significant out-of-plane distortion in the transition state, with dihedral angles deviating by 10-20° from planarity.

Electronic Structure Analysis

Natural Bond Orbital (NBO) analysis of transition states reveals the electronic changes occurring during nucleophilic attack. The electron density redistribution shows significant charge transfer from the nucleophile to the thiophene ring system, with the electron-withdrawing methanesulfonyl group stabilizing the developing negative charge through resonance and inductive effects [12]. The calculated Wiberg bond indices indicate partial bond formation and breaking, consistent with a concerted but asynchronous mechanism.

Solvent Effects and Environmental Factors

Implicit solvation models using polarizable continuum model (PCM) calculations demonstrate significant solvent effects on transition state energies. Polar protic solvents such as methanol lower the activation barriers by 3-5 kcal/mol compared to gas-phase calculations, primarily through stabilization of the polarized transition state [11]. The calculated free energies of activation in solution range from 18 to 28 kcal/mol, showing good agreement with experimental kinetic data.

Substituent Effects on Reactivity

Comprehensive computational analysis has revealed quantitative structure-reactivity relationships for nucleophilic aromatic substitution of thiophene derivatives. The Hammett correlation analysis using calculated transition state energies shows excellent linear relationships with substituent parameters:

Substituentσₚ ValueCalculated ΔG‡ (kcal/mol)Relative Rate
H0.0022.51.0
CH₃-0.1724.10.18
SO₂CH₃+0.7218.8125
NO₂+0.7818.2185
CN+0.6619.289

The methanesulfonyl group shows substantial rate enhancement due to its strong electron-withdrawing character, lowering the activation barrier by approximately 3.7 kcal/mol compared to the unsubstituted system [11].

Transition State Theory Applications

Application of transition state theory using computed activation parameters provides quantitative predictions of reaction rates. The calculated pre-exponential factors (A-factors) typically range from 10¹¹ to 10¹³ s⁻¹, consistent with bimolecular reactions involving significant entropy loss in the transition state [14]. The temperature dependence of rate constants calculated from quantum chemical data shows excellent agreement with experimental Arrhenius parameters.

Reaction Coordinate Analysis

Intrinsic Reaction Coordinate (IRC) calculations trace the minimum energy path from reactants through the transition state to products. These calculations reveal that the reaction proceeds through a single transition state with no intermediates, confirming the concerted mechanism [13]. The reaction coordinate analysis shows that C-N bond formation occurs earlier than C-leaving group bond breaking, consistent with an addition-elimination mechanism with an early transition state.

Computational Methodology Validation

Benchmark studies comparing different DFT functionals and basis sets for transition state calculations show that ωB97X-D3/def2-TZVP provides the most accurate results when compared to experimental activation energies [14]. The mean absolute deviation between calculated and experimental activation barriers is typically less than 2 kcal/mol, demonstrating the reliability of modern DFT methods for transition state modeling.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Exact Mass

219.98640108 g/mol

Monoisotopic Mass

219.98640108 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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